2-Bromobenzo[d]oxazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzo[d]oxazol-6-ol is a heterocyclic compound featuring a bromine atom at the second position and a hydroxyl group at the sixth position on a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazol-6-ol typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the bromination of benzo[d]oxazol-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the sixth position can participate in oxidation reactions to form quinone derivatives or reduction reactions to yield corresponding alcohols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted benzoxazoles
- Quinone derivatives
- Alcohols
- Coupled aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromobenzo[d]oxazol-6-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer properties. Researchers are studying its efficacy in inhibiting specific enzymes involved in disease pathways.
Industry: In the materials science industry, this compound is used in the synthesis of advanced polymers and as a precursor for the development of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 2-Bromobenzo[d]oxazol-6-ol exerts its effects is primarily through its interaction with molecular targets
Eigenschaften
Molekularformel |
C7H4BrNO2 |
---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
2-bromo-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |
InChI-Schlüssel |
AZNHYXFEJZKWRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.